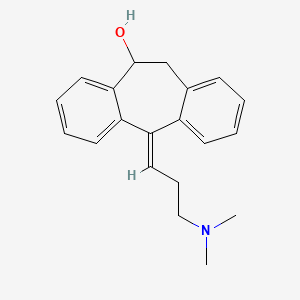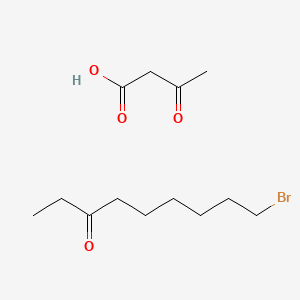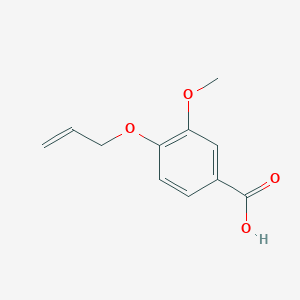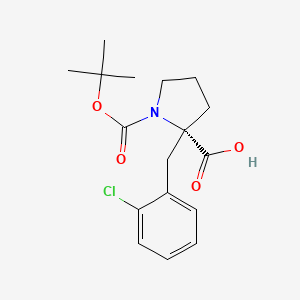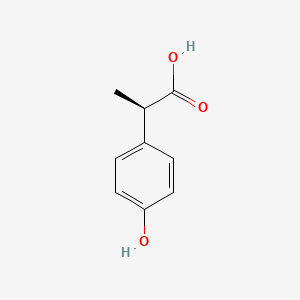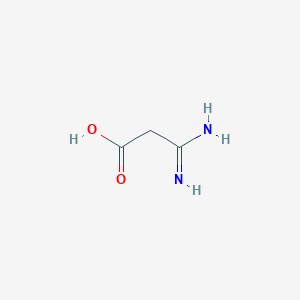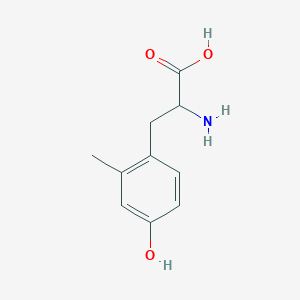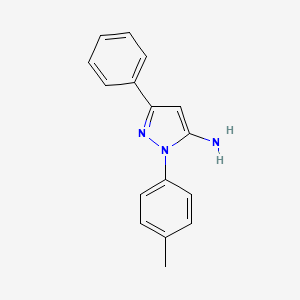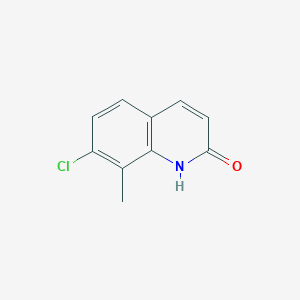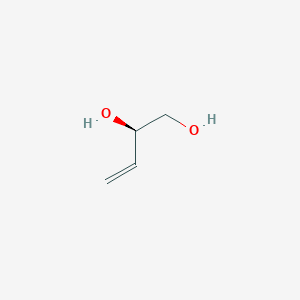
(R)-3-Butène-1,2-diol
Vue d'ensemble
Description
®-3-Butene-1,2-diol is an organic compound with the molecular formula C4H8O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Applications De Recherche Scientifique
®-3-Butene-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-3-Butene-1,2-diol can be synthesized through several methods. One common approach involves the asymmetric reduction of 3-butene-1,2-dione using chiral catalysts. Another method includes the hydrolysis of ®-3-butene-1,2-epoxide under acidic or basic conditions.
Industrial Production Methods: In industrial settings, ®-3-Butene-1,2-diol is often produced via the catalytic hydrogenation of 3-butene-1,2-dione. This process typically employs metal catalysts such as palladium or nickel under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-Butene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-butene-1,2-dione.
Reduction: It can be reduced to form butane-1,2-diol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used under acidic conditions.
Major Products:
Oxidation: 3-butene-1,2-dione.
Reduction: Butane-1,2-diol.
Substitution: Various halogenated derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism by which ®-3-Butene-1,2-diol exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the presence of the hydroxyl groups and the double bond in its structure. These functional groups allow it to participate in various chemical reactions, such as nucleophilic addition and substitution.
Comparaison Avec Des Composés Similaires
(S)-3-Butene-1,2-diol: The enantiomer of ®-3-Butene-1,2-diol, with similar chemical properties but different biological activities.
Butane-1,2-diol: A saturated analog without the double bond, leading to different reactivity.
3-Butene-1,2-dione: An oxidized form with different chemical properties.
Uniqueness: ®-3-Butene-1,2-diol is unique due to its chiral nature and the presence of both hydroxyl groups and a double bond. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
IUPAC Name |
(2R)-but-3-ene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMIAZBRRZANGB-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86106-09-4 | |
| Record name | 3-Butene-1,2-diol, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086106094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BUTENE-1,2-DIOL, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N11W6913KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
